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Compound of Interest

Compound Name: pyridine-3-carboxamide

Cat. No.: B1143946 Get Quote

Introduction

Pyridine-3-carboxamide, also known as nicotinamide or niacinamide, is a vital water-soluble

vitamin (Vitamin B3) and a crucial component of the coenzymes NAD+ and NADP+. These

coenzymes are fundamental to numerous metabolic redox reactions within the cell. Due to its

significance in biological systems and its role as a therapeutic agent, the accurate identification

and quantification of pyridine-3-carboxamide in various matrices are of high importance in

biomedical research and drug development. Mass spectrometry (MS) stands as a powerful

analytical technique for this purpose, offering high sensitivity and specificity. Understanding the

fragmentation pattern of pyridine-3-carboxamide is essential for developing robust MS-based

analytical methods, such as in pharmacokinetic studies and metabolomics.[1][2]

Mass Spectrometry Fragmentation Analysis
The fragmentation of pyridine-3-carboxamide in a mass spectrometer is highly dependent on

the ionization technique employed. The two most common methods, Electrospray Ionization

(ESI) and Electron Ionization (EI), produce distinct fragmentation patterns that provide

structural information about the molecule.

Electrospray Ionization (ESI) Tandem Mass Spectrometry
(MS/MS)
In positive-ion ESI-MS, pyridine-3-carboxamide is typically observed as the protonated

molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 123.1.[3] Subsequent collision-induced
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dissociation (CID) in tandem mass spectrometry (MS/MS) leads to the formation of

characteristic fragment ions. The most prominent fragmentation pathway involves the loss of

the carbamoyl group (-CONH2), resulting in the formation of the pyridinium ion. A commonly

monitored transition for quantitative analysis is m/z 123.1 → 80.1.[3]

Electron Ionization (EI) Mass Spectrometry
Under Electron Ionization (EI) conditions, pyridine-3-carboxamide undergoes more extensive

fragmentation. The resulting mass spectrum displays several characteristic ions. The molecular

ion [M]⁺˙ is observed at m/z 122. Key fragment ions are observed at m/z 106, resulting from the

loss of an amino group radical (•NH2); m/z 78, corresponding to the pyridyl cation formed by

the loss of the entire carboxamide group; and m/z 51, which arises from the fragmentation of

the pyridine ring.[4]

Quantitative Data Summary
The relative abundance of the major fragment ions observed in both ESI-MS/MS and EI-MS

are summarized in the tables below. These values are critical for setting up selective reaction

monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Table 1: ESI-MS/MS Fragmentation of Pyridine-3-carboxamide ([M+H]⁺ = 123.1)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss

123.1 80.1 CONH₃

Table 2: EI-MS Fragmentation of Pyridine-3-carboxamide (M⁺˙ = 122)

Fragment Ion (m/z)
Proposed
Structure/Formula

Relative Abundance (%)

122 [C₆H₆N₂O]⁺˙ (Molecular Ion) ~60-70

106 [C₆H₄NO]⁺ ~100 (Base Peak)

78 [C₅H₄N]⁺ ~50-60

51 [C₄H₃]⁺ ~30-40
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Note: Relative abundances in EI-MS can vary depending on the instrument and experimental

conditions.

Experimental Protocols
Protocol 1: Analysis of Pyridine-3-carboxamide using
LC-ESI-MS/MS
This protocol outlines a general method for the analysis of a pure standard of pyridine-3-
carboxamide using liquid chromatography coupled with tandem mass spectrometry.

1. Materials and Reagents

Pyridine-3-carboxamide standard

HPLC-grade methanol

HPLC-grade water

Formic acid

2. Standard Preparation

Prepare a stock solution of pyridine-3-carboxamide (1 mg/mL) in methanol.

Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to

achieve a final concentration of 1 µg/mL.

3. Liquid Chromatography (LC) Conditions

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in methanol

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions

and equilibrate for 3 minutes.
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Flow Rate: 0.3 mL/min

Injection Volume: 5 µL

4. Mass Spectrometry (MS) Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transition: 123.1 → 80.1

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Gas: Argon

Protocol 2: Analysis of Pyridine-3-carboxamide using
Direct Infusion EI-MS
This protocol describes a general method for analyzing a pure standard of pyridine-3-
carboxamide using a direct insertion probe with electron ionization mass spectrometry.

1. Materials

Pyridine-3-carboxamide standard

Glass capillary tubes

2. Sample Preparation

Place a small amount (microgram quantity) of the solid pyridine-3-carboxamide standard

into a clean glass capillary tube.

3. Mass Spectrometry (MS) Conditions
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Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 200 °C

Scan Range: m/z 40-200

Introduction Method: Direct Insertion Probe (DIP)

Probe Temperature Program: Ramp from 50 °C to 250 °C at a rate of 20 °C/min.
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Caption: Fragmentation pathways of pyridine-3-carboxamide in ESI and EI-MS.
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Caption: Workflow for the quantitative analysis of pyridine-3-carboxamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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